Product packaging for HA-966 hydrochloride(Cat. No.:CAS No. 42585-88-6)

HA-966 hydrochloride

Cat. No.: B12754101
CAS No.: 42585-88-6
M. Wt: 152.58 g/mol
InChI Key: FJDKGLOPZRARCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of HA-966 Hydrochloride Investigation in Neuropharmacology

The compound (±)-3-Amino-1-hydroxy-pyrrolidin-2-one, known as HA-966, first entered the scientific landscape as a molecule with potential effects on the central nervous system. Initial investigations dating back several decades identified it as an antagonist of excitatory amino acids, with a primary action on the N-methyl-D-aspartate (NMDA) receptor subtype. nih.gov Early pilot clinical trials conducted in the 1960s suggested that HA-966 might offer benefits to patients experiencing tremors of extrapyramidal origin, hinting at its potential to modulate motor control pathways. wikipedia.org

Further research delved into its distinct pharmacological profile, which included sedative, hypnotic, muscle relaxant, and anticonvulsant properties observed in various animal models. wikipedia.orgreddit.com A pivotal moment in the historical investigation of HA-966 was the resolution of its enantiomers: (R)-(+)-HA-966 and (S)-(-)-HA-966. This separation revealed that the two stereoisomers possessed remarkably different biological activities. Researchers discovered that the sedative and muscle relaxant effects were primarily attributable to the (S)-(-)-enantiomer. reddit.com In contrast, the (R)-(+)-enantiomer was found to be a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, which accounted for its anticonvulsant activity in vivo. reddit.com This stereoselectivity became a critical focus of subsequent neuropharmacological studies, distinguishing the compound from other NMDA receptor antagonists and paving the way for its use as a specific research tool.

Overview of this compound as a Research Compound in Neuroscience

This compound is widely utilized in neuroscience research as a specific modulator of the glutamatergic system. Its primary mechanism of action is as an antagonist with low-efficacy partial agonist properties at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex. nih.govwikipedia.orgreddit.comeuro-nootropics.com This means it competitively blocks the binding of the co-agonist glycine, which is necessary for the activation of the NMDA receptor by the neurotransmitter glutamate (B1630785). nih.govmedchemexpress.com The interaction is highly specific; studies have shown that HA-966 has minimal affinity for the primary glutamate binding site on the NMDA receptor, nor for other excitatory amino acid receptors like AMPA and kainate receptors. nih.govumbrellalabs.is

The unique action of HA-966, particularly its (R)-(+)-enantiomer, makes it an invaluable tool for dissecting the physiological and pathological roles of the glycine site on the NMDA receptor. biocrick.com Researchers have employed HA-966 to explore processes such as synaptic plasticity, which is the cellular basis for learning and memory. euro-nootropics.comontosight.ai In preclinical studies, the compound has been investigated for its potential neuroprotective, anxiolytic, and antinociceptive effects. wikipedia.orgeuro-nootropics.comumbrellalabs.is For instance, research has shown that (R)-(+)-HA-966 can selectively regulate stress-induced metabolic activation of dopamine (B1211576) systems in the mesoprefrontal cortex in animal models. umbrellalabs.isumbrellalabs.is Its ability to modulate NMDA receptor function without directly blocking the ion channel like phencyclidine (PCP) results in a distinct behavioral profile, making it a subject of interest for studying neurological and psychiatric conditions associated with NMDA receptor dysfunction. wikipedia.orgontosight.ai

Interactive Data Tables

Table 1: Differential Pharmacological Properties of HA-966 Enantiomers

Property(R)-(+)-HA-966(S)-(-)-HA-966Racemic (±)-HA-966
Primary Action Selective antagonist/partial agonist at the glycine/NMDA receptor site. wikipedia.orgreddit.combiocrick.comPotent sedative and muscle relaxant. wikipedia.orgreddit.comExhibits combined effects of both enantiomers. reddit.com
NMDA Receptor Activity Accounts for the majority of the glycine/NMDA antagonist activity. reddit.comWeakly active as an NMDA receptor antagonist. reddit.comAntagonist at the glycine modulatory site. nih.gov
Neuroprotective Effects Attenuates NMDA-induced brain injury in animal models. reddit.comIneffective in attenuating NMDA-induced brain injury. reddit.comShows neuroprotective effects. reddit.com
Anticonvulsant Effects Less potent against certain types of seizures. reddit.comPotent against tonic extensor seizures from electroshock. reddit.comEffective against certain seizures. reddit.com
Sedative/Ataxic Effects Weakly sedative/ataxic. reddit.comOver 25-fold more potent than the (R)-enantiomer in causing sedation/ataxia. reddit.comSedative/ataxic effects are mainly due to the (S)-enantiomer. reddit.com

Table 2: Binding Affinity and Functional Inhibition of HA-966 and its Enantiomers

AssayCompoundIC₅₀ Value (µM)Notes
[³H]glycine Binding (R)-(+)-HA-9664.1 - 12.5 reddit.combiocrick.comInhibits strychnine-insensitive glycine binding to rat cerebral cortex synaptic membranes. reddit.com
(S)-(-)-HA-966> 339 reddit.combiocrick.comShows very low affinity for the glycine binding site. reddit.com
Racemic (±)-HA-96611.2 - 17.5 nih.govbiocrick.comReflects the combined, but dominant, activity of the (R)-enantiomer. biocrick.com
NMDA Receptor Response Inhibition (Electrophysiology) (R)-(+)-HA-966~13 reddit.comInhibits glycine-potentiated NMDA responses in cultured cortical neurons. reddit.com
(S)-(-)-HA-966~708 reddit.comMuch weaker inhibition of NMDA responses compared to the (R)-enantiomer. reddit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN2O2 B12754101 HA-966 hydrochloride CAS No. 42585-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42585-88-6

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-amino-1-hydroxypyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H

InChI Key

FJDKGLOPZRARCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)O.Cl

Origin of Product

United States

Molecular and Receptor Level Mechanisms of Ha 966 Hydrochloride

Interaction with the N-Methyl-D-Aspartate (NMDA) Receptor Complex

HA-966 hydrochloride's primary mechanism of action involves its interaction with the NMDA receptor, specifically at the glycine (B1666218) modulatory site. nih.govjneurosci.org This interaction is crucial as the NMDA receptor is a key player in the central nervous system, involved in processes such as learning and memory. ontosight.ai

Glycine Modulatory Site Binding Characteristics

HA-966 has been identified as an antagonist that acts at the glycine modulatory site of the NMDA receptor complex. nih.govjneurosci.orgnih.gov Radioligand binding experiments have demonstrated that HA-966 inhibits the binding of strychnine-insensitive [3H]glycine to synaptic plasma membranes in the rat cerebral cortex. nih.govjneurosci.org In one study, the IC50 value for this inhibition was reported to be 17.5 μM, while another study found it to be 8.5 μM. nih.govjneurosci.orgnih.gov

Notably, HA-966 shows a high degree of selectivity for the glycine modulatory site. nih.govjneurosci.org At concentrations up to 1 mM, it exhibits minimal inhibition of radioligand binding to the transmitter recognition sites of NMDA, quisqualate, or kainate receptors. nih.govjneurosci.org Furthermore, it is inactive against the binding of [3H]strychnine to rat spinal cord and brainstem membranes, indicating its specificity for the strychnine-insensitive glycine site associated with the NMDA receptor. nih.govjneurosci.orgumbrellalabs.is The antagonistic effect of HA-966 on NMDA-evoked neurotransmitter release can be reversed by glycine and other amino acids like D-serine, further supporting its action at the glycine modulatory site. nih.govnih.gov

This compound as a Partial Agonist and Antagonist at the Glycine Site

This compound exhibits a complex pharmacological profile, functioning as both a partial agonist and an antagonist at the glycine site of the NMDA receptor. wikipedia.orgtocris.commedchemexpress.comrndsystems.comnih.goveuro-nootropics.com This dual activity means that while it can partially activate the receptor, it also blocks the full activation by the endogenous co-agonist glycine. nih.govpnas.org

Electrophysiological studies have shown that HA-966 blocks the potentiation of NMDA responses by glycine. nih.govjneurosci.org However, even at high concentrations, it does not completely inhibit NMDA responses, which suggests it has low-efficacy partial agonist properties. pnas.orgpnas.org This characteristic distinguishes it from other glycine site antagonists like 7-chlorokynurenate. nih.govjneurosci.org The partial agonism of HA-966 is further supported by findings that it can produce parallel shifts to the right in the glycine concentration-response curve for the potentiation of NMDA responses. pnas.org

Effects on NMDA Receptor Subunit Functionality

The binding of (+)-HA-966 to the glycine site on the NMDA receptor complex can lead to an allosteric reduction in the affinity of agonists for the glutamate (B1630785) recognition site. biocrick.comnih.gov This suggests an indirect influence on the receptor's primary activation mechanism. Kinetic analysis has revealed that responses in the presence of (+)-HA-966 have a slower onset and a faster offset compared to controls, indicating a five-fold reduction in the affinity of glutamate for its recognition site. nih.gov This allosteric modulation distinguishes it from other glycine antagonists like 7-Cl-KYNA, which acts more like a pure antagonist with little effect on agonist affinity. nih.gov Additionally, studies have shown that intake of a prebiotic that increases cortical NMDA receptor function can partially hinder the reduction of NMDA responses by HA-966, suggesting a complex interplay between diet, gut microbiota, and NMDA receptor modulation. patsnap.com

Stereoselective Actions of this compound Enantiomers

HA-966 is a chiral molecule, and its enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, possess distinct pharmacological profiles and receptor interactions. wikipedia.orgpnas.org

Distinct Pharmacological Profiles of (R)-(+)-HA-966 and (S)-(-)-HA-966

The two enantiomers of HA-966 exhibit a clear separation of activities. The (R)-(+)-enantiomer is primarily responsible for the antagonist activity at the glycine/NMDA receptor site. wikipedia.orgpnas.orgnih.gov This activity is linked to its anticonvulsant and neuroprotective effects. pnas.orgcncb.ac.cnreddit.com In contrast, the (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist but demonstrates potent sedative, ataxic, and muscle relaxant properties. wikipedia.orgpnas.orgnih.govtocris.com This sedative effect is described as being similar to that of γ-butyrolactone and is thought to be mediated through the disruption of striatal dopaminergic mechanisms. pnas.orgreddit.comtocris.com

The anticonvulsant action of racemic HA-966 and its enantiomers has been studied in mice. Racemic HA-966 and the (S)-enantiomer were effective in preventing seizures induced by low-intensity electroshock, while the (R)-enantiomer was significantly less potent. cncb.ac.cn Conversely, the neuroprotective effects against NMDA-induced brain injury were observed with the (R)-enantiomer, while the (S)-enantiomer was ineffective. cncb.ac.cnreddit.com

Differential Receptor Interactions of this compound Stereoisomers

The stereoselectivity of HA-966 is evident in its binding affinities and functional effects at the NMDA receptor. nih.gov Radioligand binding studies show that the (R)-(+)-enantiomer has a significantly higher affinity for the strychnine-insensitive glycine binding site than the (S)-(-)-enantiomer. pnas.orgnih.govreddit.com

EnantiomerIC50 for [3H]glycine bindingIC50 for inhibiting glycine-potentiated NMDA responses
(R)-(+)-HA-9664.1 µM to 12.5 µM pnas.orgnih.govreddit.comnih.gov13 µM pnas.orgpnas.orgreddit.commedchemexpress.commedchemexpress.cn
(S)-(-)-HA-966339 µM to >900 µM pnas.orgnih.govreddit.comnih.gov708 µM pnas.orgpnas.orgreddit.commedchemexpress.commedchemexpress.cn

Electrophysiological experiments corroborate these findings, demonstrating that (R)-(+)-HA-966 is much more potent in antagonizing NMDA receptor responses. pnas.orgnih.govreddit.com The (R)-enantiomer's inhibition of NMDA-evoked norepinephrine (B1679862) release is reversible by glycine, whereas the less potent inhibition by the (S)-enantiomer is not, further highlighting the specificity of the (R)-enantiomer for the glycine site. nih.gov The (R)-enantiomer has also been shown to stereoselectively enhance the binding of the NMDA competitive antagonist [3H]CPP, an effect that is inhibited by a glycine antagonist, suggesting a complex allosteric interaction at the receptor. nih.gov

Absence of Significant Interaction with Other Excitatory Amino Acid Receptors

Research into the receptor binding profile of this compound demonstrates a high degree of selectivity for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, with minimal interaction observed at other major excitatory amino acid receptor subtypes. nih.govjneurosci.org Studies have specifically investigated its affinity for the agonist recognition sites of NMDA, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. jneurosci.orgumbrellalabs.is

In radioligand binding assays, this compound displayed negligible affinity for the primary transmitter recognition sites of these receptors. jneurosci.org At a concentration of 1 mM, a level significantly higher than its inhibitory concentration at the glycine site, HA-966 caused only minimal displacement of radioligands from the NMDA, quisqualate (AMPA), and kainate receptor recognition sites. nih.govjneurosci.org Specifically, one study reported that a 1 mM concentration of HA-966 inhibited NMDA-sensitive L-³H-glutamate binding by only 5 ± 3%. jneurosci.orgumbrellalabs.is In the same study, inhibition of ³H-AMPA and ³H-kainate binding was recorded at 4 ± 3% and 24 ± 6%, respectively, further underscoring its low affinity for these receptor sites. jneurosci.orgumbrellalabs.is

Electrophysiological experiments corroborate these binding data. In rat cortical slice preparations, HA-966 was shown to selectively block responses mediated by NMDA. jneurosci.org Conversely, it did not affect depolarizations induced by quisqualate, an AMPA receptor agonist. jneurosci.org This selectivity highlights that the antagonistic action of HA-966 is specific to the NMDA receptor complex and not a general feature of excitatory amino acid neurotransmission. jneurosci.org Furthermore, the compound was found to be inactive against strychnine-sensitive glycine receptors, distinguishing its action at the NMDA co-agonist site from the inhibitory glycine receptors found predominantly in the spinal cord and brain stem. nih.govjneurosci.orgumbrellalabs.is

The following table summarizes the inhibitory effects of HA-966 at a high concentration on the binding of specific radioligands to various excitatory amino acid receptor sites in rat cerebral cortex preparations.

Inhibition of Radioligand Binding by HA-966 (1 mM)

Receptor Subtype Radioligand Inhibition (%)
NMDA L-³H-glutamate 5 ± 3
AMPA (Quisqualate) ³H-AMPA 4 ± 3

This pronounced selectivity for the glycine modulatory site of the NMDA receptor, coupled with a lack of significant activity at AMPA and kainate receptors, establishes HA-966 as a specific pharmacological tool for studying the roles of the NMDA receptor complex. umbrellalabs.is

Preclinical Investigations of Ha 966 Hydrochloride Pharmacodynamics

In Vitro Characterization of HA-966 Hydrochloride Activity

The in vitro pharmacodynamic profile of this compound has been primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component in excitatory neurotransmission.

Radioligand Binding Assays for Glycine (B1666218) Site Affinity

Radioligand binding assays have been instrumental in identifying the specific binding site of HA-966. Studies have demonstrated that HA-966 interacts selectively with the glycine modulatory site of the NMDA receptor complex. nih.gov In experiments using rat cerebral cortex synaptic plasma membranes, racemic HA-966 was shown to inhibit strychnine-insensitive [3H]glycine binding. nih.gov This interaction is stereoselective, with the (R)-(+)-enantiomer displaying significantly higher affinity for the glycine site than the (S)-(-)-enantiomer. nih.govnih.gov Specifically, (+)-HA-966 inhibited [3H]glycine binding with an IC50 value of 12.5 µM, whereas (-)-HA-966 had an IC50 value of 339 µM. nih.govnih.gov Another study reported an IC50 value of 17.5 µM for the racemic compound. nih.gov

Conversely, HA-966 shows minimal activity at other receptor sites. At concentrations up to 1 mM, it caused negligible inhibition of radioligand binding to the primary transmitter recognition sites of the NMDA, quisqualate, or kainate receptors. nih.gov Furthermore, it was found to be inactive against the binding of [3H]strychnine to its receptor sites in rat spinal cord and brain stem membranes, confirming its specificity for the strychnine-insensitive glycine co-agonist site on the NMDA receptor. nih.gov

Binding Affinity (IC50) of HA-966 Enantiomers at the Strychnine-Insensitive Glycine Site
CompoundIC50 (µM)Reference
(R)-(+)-HA-96612.5 nih.govnih.gov
(S)-(-)-HA-966339 nih.govnih.gov
Racemic HA-96617.5 nih.gov
Racemic HA-9668.5 nih.gov

Electrophysiological Recordings in Cortical Slices and Cultured Neurons

Electrophysiological studies have corroborated the findings from binding assays, demonstrating that HA-966 functions as an antagonist at the NMDA receptor. In rat cortical slice preparations, HA-966 produced a selective blockade of NMDA-mediated responses. nih.gov This antagonistic effect reached its maximum at a concentration of 250 µM. nih.gov

Experiments with cultured neurons have provided further insight into the compound's mechanism. Using patch-clamp techniques on rat cortical neurons, researchers observed that HA-966 specifically blocked the potentiation of NMDA responses by glycine, while having minimal impact on basal NMDA responses. nih.gov This action is also enantiomer-specific. The (+)-enantiomer selectively antagonized NMDA receptor responses in cortical slices, whereas the (-)-enantiomer was substantially weaker. nih.govnih.gov On cultured cortical neurons, (+)-HA-966 inhibited glycine-potentiated NMDA responses with an IC50 of 13 µM, compared to an IC50 of 708 µM for (-)-HA-966. nih.govnih.gov Interestingly, even at high concentrations, (+)-HA-966 did not lead to a complete inhibition of NMDA responses, which suggests it may act as a low-efficacy partial agonist at the glycine site. nih.govnih.gov

Analysis of Glycine-Potentiated NMDA Responses

The antagonistic action of HA-966 is directly linked to its interaction with the glycine co-agonist site. In electrophysiological experiments, the blockade of NMDA responses by HA-966 could be surmounted by increasing the concentration of glycine. nih.gov The application of glycine (1 mM) or another glycine site agonist, D-serine (100 µM), was shown to reverse the antagonism produced by HA-966 in rat cortical slices. nih.gov

In studies on cultured cortical neurons, (+)-HA-966 caused parallel rightward shifts in the glycine concentration-response curve for the potentiation of NMDA responses. nih.govnih.gov This competitive interaction yielded an estimated pKb of 5.6. nih.govnih.gov This profile of antagonism distinguishes HA-966 from other glycine site antagonists like 7-chlorokynurenate, indicating the existence of varied antagonist efficacies at this modulatory site. nih.gov

Neurochemical Modulation by this compound

Beyond its direct action on the NMDA receptor, this compound modulates the activity of various neurotransmitter systems, most notably the dopaminergic system.

Influence on Dopaminergic System Metabolism in Specific Brain Regions

The enantiomers of HA-966 exert distinct effects on dopamine (B1211576) metabolism. The sedative properties of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer, which is thought to disrupt dopaminergic mechanisms in the striatum. nih.govnih.gov

In studies examining the effects of HA-966 on phencyclidine (PCP)-induced changes in monoamine metabolism, both enantiomers demonstrated an ability to modulate dopamine turnover. In rats, pretreatment with either R-(+)-HA-966 or S-(-)-HA-966 partially blocked the increase in dopamine turnover in the medial prefrontal cortex (PFC) caused by PCP. jneurosci.org However, neither enantiomer affected the PCP-induced dopamine turnover in the nucleus accumbens. jneurosci.org The S-(-)-enantiomer appears to regularize the activity of midbrain dopamine neurons at low doses, while higher doses can terminate impulse flow and elevate dopamine levels in terminal fields. jneurosci.org The R-(+)-enantiomer is believed to exert its effects via NMDA receptors located directly in the ventral tegmental area (VTA), where it reduces the spontaneous burst firing of A10 dopamine neurons. jneurosci.org

Effects on Neurotransmitter Release and Turnover

HA-966's interaction with the NMDA receptor glycine site has a direct impact on neurotransmitter release. In rat hippocampal brain slices, HA-966 was shown to inhibit the NMDA-evoked release of [3H]norepinephrine. nih.gov It was significantly less effective at inhibiting norepinephrine (B1679862) release evoked by kainic acid, highlighting its specificity for the NMDA receptor pathway. nih.gov This inhibition was reversed by the addition of glycine (1 mM) or D-serine, confirming that the effect is mediated through the glycine modulatory site. nih.gov

Behavioral and Neurological Outcomes in Animal Models with Ha 966 Hydrochloride

Research on Neuroprotective Potential

The role of the NMDA receptor in excitotoxic neuronal death has prompted investigations into the neuroprotective capabilities of its antagonists, including HA-966.

Studies in rodent models have demonstrated that HA-966 can selectively attenuate brain injury mediated by NMDA receptor overactivation. In a study involving 7-day-old rats, intrastriatal injections of NMDA were used to induce excitotoxic lesions. umich.edu Subsequent administration of HA-966 resulted in a dose-dependent reduction in the extent of brain damage, as measured by the weight difference between the injected and contralateral cerebral hemispheres. umich.edu

The compound was found to be selective, as it did not protect against brain injury induced by quisqualate (QA), another excitatory amino acid receptor agonist. umich.edu The maximal neuroprotection achieved without a significant increase in mortality was a 52% reduction in damage compared to saline-treated controls. umich.edu

Neuroprotective Effects of HA-966 Against NMDA-Induced Brain Injury

Treatment GroupNumber of Animals (n)Mean Percent Damage (± S.E.M.)Percent Protection vs. NMDA Control
NMDA + Saline1728.6 ± 1.3-
NMDA + HA-966 (5 mg/kg)10No significant effect-
NMDA + HA-966 (25 mg/kg)7Reduced by 29.7 ± 0.7%*~29.7%
NMDA + HA-966 (50 mg/kg)5Reduced damage**52%
Data derived from a study on postnatal day 7 rats with intrastriatal NMDA injections. umich.edu *P<0.05, **P<0.001 vs. saline-treated. umich.edu

The neuroprotective properties of HA-966 have also been explored in animal models of neurodegenerative diseases, such as Parkinson's disease. In a model where C57 black mice were treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian neurodegeneration, the (R)-(+)-enantiomer of HA-966 demonstrated significant protective effects. nih.gov

Pretreatment with (R)-HA-966 dose-dependently attenuated the MPTP-induced depletion of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum. nih.gov Furthermore, it protected against the degeneration of tyrosine hydroxylase-positive neurons in the substantia nigra and mitigated acute behavioral changes caused by the neurotoxin. nih.gov In contrast, the (S)-(-)-enantiomer of HA-966 did not show these neuroprotective effects, highlighting the stereospecificity of the compound's action at the NMDA receptor. nih.gov

Effect of (R)-HA-966 on MPTP-Induced Neurochemical Depletions

Treatment GroupStriatal Dopamine (% of Control)Striatal DOPAC (% of Control)
Control100%100%
MPTPDepletedDepleted
MPTP + (R)-HA-966 (3 mg/kg)Attenuated DepletionAttenuated Depletion
MPTP + (R)-HA-966 (10 mg/kg)Attenuated DepletionAttenuated Depletion
MPTP + (R)-HA-966 (30 mg/kg)Attenuated DepletionAttenuated Depletion
MPTP + (S)-HA-966No AttenuationNo Attenuation
Summary of findings from an MPTP-induced mouse model of Parkinson's disease. nih.gov

Studies of Anticonvulsant Properties

The involvement of NMDA receptors in seizure activity has led to research on the anticonvulsant potential of HA-966.

In mice, the (R)-(+)-enantiomer of HA-966 has been shown to be effective against seizures induced by various stimuli. It successfully antagonized seizures triggered by both acoustic stimuli and the administration of N-methyl-DL-aspartic acid (NMDLA). nih.gov The anticonvulsant effect against NMDLA-induced seizures was dose-dependently reversed by the co-administration of D-serine, a full agonist at the glycine (B1666218) site, further confirming that the anticonvulsant action is mediated through the glycine modulatory site of the NMDA receptor complex. nih.gov

Kindling is a widely used animal model for studying temporal lobe epilepsy. Studies in amygdala-kindled rats have yielded varied results regarding the efficacy of HA-966, depending on the route of administration. When administered intraperitoneally, the low-efficacy partial agonist (+)-HA-966 did not alter the afterdischarge threshold (ADT), which is the threshold for inducing focal seizures. nih.govnih.gov However, it did dose-dependently increase the duration of postictal behavioral and electroencephalographic depression. nih.govnih.gov

In contrast, when injected directly into the lateral ventricles of fully kindled rats, (+)-HA-966 demonstrated clear anticonvulsant activity by increasing the focal seizure threshold. nih.gov This suggests that the compound's ability to modulate seizure thresholds in this model may be influenced by its ability to penetrate the blood-brain barrier and reach effective concentrations at the target site. nih.gov

Effects of (+)-HA-966 in Amygdala-Kindled Rats

Administration RouteEffect on Afterdischarge Threshold (ADT)Other Observed EffectsReference
Intraperitoneal (i.p.)No alterationIncreased duration of postictal depression nih.govnih.gov
IntraventricularIncreased focal seizure thresholdNo behavioral adverse effects at anticonvulsant doses nih.gov

Modulation of Cognitive Processes

Given the critical role of NMDA receptors in learning and memory, the cognitive effects of HA-966 have also been evaluated. Research in rhesus monkeys using a delayed nonmatching-to-sample (DNMS) task, a measure of visual recognition memory, found that HA-966 impaired performance. nih.gov

The administration of HA-966 caused a dose-dependent impairment in DNMS performance. nih.gov This effect was similar to that observed with dizocilpine (B47880) (MK-801), a noncompetitive NMDA channel blocker, although HA-966 was effective at higher doses. nih.gov These findings suggest that antagonism at the glycine modulatory site of the NMDA receptor complex by HA-966 can disrupt cognitive functions related to recognition memory. nih.gov

Effect of HA-966 on Visual Recognition Memory in Rhesus Monkeys

CompoundDose RangeEffect on DNMS Performance
HA-9660.1 - 10 mg/kg, i.m.Dose-dependent impairment starting at 3.2 mg/kg
MK-801 (for comparison)3.2 - 32 µg/kgSimilar impairment at much lower doses
Findings from a study using the delayed nonmatching-to-sample (DNMS) task. nih.gov

Investigation of Stress Response and Affective Behaviors

The modulation of the stress response and anxiety-like behaviors by HA-966 hydrochloride is another significant area of research, with findings pointing towards its potential to regulate key neurochemical and behavioral aspects of stress and fear.

Studies have shown that (+)-HA-966 can selectively regulate the brain's dopamine response to stress. In a rat model of conditioned stress, pretreatment with (+)-HA-966 completely prevented the stress-induced increase in dopamine utilization in the medial and lateral prefrontal cortices. nih.gov This effect was regionally specific, as it did not block the dopamine utilization increase in the nucleus accumbens. nih.gov Further research involving direct administration of R(+)HA-966 into the ventral tegmental area (VTA), a key area for dopamine production, also prevented stress-induced changes in mesoprefrontal dopamine metabolism. nih.gov These findings highlight a targeted regulatory effect of HA-966 on the mesocortical dopamine system during stress.

Animal Model Stress Paradigm Brain Region Effect of (+)-HA-966 on Dopamine (DA) Utilization
RatsConditioned StressMedial & Lateral Prefrontal CorticesCompletely abolished the stress-induced increase
RatsConditioned StressNucleus AccumbensDid not block the stress-induced increase
RatsRestraint Stress (local injection)Ventral Tegmental Area (VTA)Prevented stress-induced changes in mesoprefrontal DA metabolism

The R-(+)-enantiomer of HA-966 has demonstrated anxiolytic-like properties in several preclinical behavioral models. In rodents, R-(+)-HA-966 was shown to disinhibit suppressed behaviors in both the elevated plus-maze and a conditioned conflict test, effects that are indicative of anxiety reduction and are similar to those of the benzodiazepine (B76468) diazepam. nih.gov Furthermore, when R(+)HA-966 was administered into the ventral tegmental area of rats, it was associated with a reduction in fearful responses to both physical stressors (footshock) and psychological stressors (conditioned fear). nih.gov In the conditioned fear paradigm, this was observed as an attenuation of the freezing response. nih.gov

Behavioral Paradigm Animal Model Observed Anxiolytic-like Effect of R-(+)-HA-966
Elevated Plus-MazeRodentsDisinhibition of suppressed behavior (increased exploration of open arms)
Conditioned Conflict TestRodentsDisinhibition of suppressed behavior
Conditioned Fear TestRatsReduction in fearful responses (attenuated freezing)
Physical Stress (Footshock)RatsReduction in fearful responses

Pain Modulatory Research

The potential for this compound to modulate pain perception has been investigated, particularly in the context of neuropathic pain.

Research in a rat model of neuropathic pain, induced by chronic constriction injury to the sciatic nerve, has demonstrated the antinociceptive potential of (+)-HA966, particularly in combination with opioids. While morphine alone had dose-dependent effects on mechanical pain thresholds, its efficacy against thermal stimuli was limited. Pretreatment with (+)-HA966 significantly enhanced the antinociceptive effect of morphine in response to mechanical stimuli. Moreover, the combination of (+)-HA966 and morphine produced a dose-dependent antinociceptive effect against a warm stimulus and reversed the ineffectiveness of morphine against a cold stimulus. These synergistic effects were observed without inducing motor deficits in the animals.

Pain Stimulus Effect of Morphine Alone Effect of (+)-HA966 Pretreatment + Morphine
Mechanical (Paw Pressure)Dose-dependent antinociceptionDose-dependently enhanced morphine's effect
Thermal (Hot)Dose-dependent antinociceptionDose-dependently enhanced morphine's effect
Thermal (Warm)IneffectiveProduced a dose-dependent antinociceptive effect
Thermal (Cold)IneffectiveReversed the ineffectiveness of morphine

Potentiation of Analgesic Effects of Co-administered Agents

Research in animal models indicates that this compound, particularly its (R)-(+)-enantiomer, can significantly enhance the pain-relieving effects of other co-administered analgesic agents. wikipedia.orgnih.gov This potentiation is primarily linked to its activity as a functional antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov Activation of NMDA receptors is implicated in the development and maintenance of neuropathic pain states and may underlie the reduced efficacy of traditional analgesics like opioids in these conditions. nih.gov By modulating this receptor, (+)-HA-966 can restore and amplify the analgesic action of other drugs. nih.gov

The most extensively studied interaction is the combination of (+)-HA-966 with morphine in models of neuropathic pain. nih.govnih.govnih.gov In rats with chronic constriction injuries of the sciatic or infraorbital nerves, systemic or peripheral administration of morphine alone often shows limited effectiveness. nih.govnih.gov However, when combined with (+)-HA-966, a significant, dose-dependent increase in the pain threshold to both mechanical and thermal stimuli is observed. nih.govnih.gov

Notably, pretreatment with (+)-HA-966 can render a previously ineffective low dose of morphine active in producing analgesia. nih.gov This synergistic effect has been demonstrated in various neuropathic pain models, including those affecting the peripheral and trigeminal nerves. nih.govnih.gov The enhanced analgesic effect of the combination is opioid-mediated, as it can be prevented and reversed by the opioid antagonist naloxone. nih.govnih.gov These findings suggest that combination therapy with glycine/NMDA receptor antagonists and opioids could be a valuable strategy for managing neuropathic pain. nih.govnih.gov

The table below summarizes key research findings on the analgesic potentiation by this compound in animal models.

Animal ModelCo-administered AgentPain StimulusKey Finding
Rat (Sciatic Nerve Chronic Constriction Injury)MorphineMechanical (Paw Pressure)(+)-HA-966 pretreatment dose-dependently enhanced the effect of systemic morphine. nih.gov
Rat (Sciatic Nerve Chronic Constriction Injury)MorphineThermal (Hot Water Bath)Combination of (+)-HA-966 and morphine produced a dose-dependent analgesic effect against noxious heat. nih.gov
Rat (Trigeminal Neuropathic Pain)MorphineMechanical (von Frey Filaments)Combined administration dose-dependently increased mechanical response thresholds, whereas either drug alone was devoid of effect. nih.gov
Rat (Sciatic Nerve Ligation)MorphineMechanical & Thermal(+)-HA-966 enabled a low, otherwise non-analgesic, dose of peripheral morphine to produce a significant antinociceptive effect. nih.gov

Studies also indicate that the potentiation of morphine's effects by (+)-HA-966 may occur via a spinal mechanism and could play a role in reversing morphine tolerance. researchgate.net The combined administration did not appear to produce motor deficits in the animal models studied. nih.govnih.gov

Comparative Pharmacology and Ligand Selectivity of Ha 966 Hydrochloride

Comparative Analysis with Endogenous and Synthetic Glycine (B1666218) Site Ligands (e.g., D-Serine, D-Cycloserine)

HA-966's interaction with the glycine modulatory site of the NMDA receptor places it in a class of compounds that includes endogenous full agonists like glycine and D-serine, as well as synthetic partial agonists like D-cycloserine. nih.govjneurosci.orgnih.govoup.com

Affinity and Efficacy:

Electrophysiological and radioligand binding studies have elucidated the specific nature of HA-966's interaction. In radioligand binding assays, HA-966 inhibits the binding of [³H]glycine to synaptic membranes in the rat cerebral cortex. jneurosci.orgnih.gov The (R)-(+)-enantiomer of HA-966 demonstrates significantly higher affinity for the glycine site than the (S)-(-)-enantiomer. pnas.org

The antagonism of NMDA responses by HA-966 can be reversed by the addition of high concentrations of glycine or D-serine, confirming its competitive interaction at the glycine site. pnas.orgjneurosci.orgnih.gov However, a key characteristic of (R)-(+)-HA-966 is its low intrinsic efficacy. Even at high concentrations, it does not completely abolish NMDA receptor responses, suggesting it acts as a partial agonist with very low efficacy rather than a pure antagonist. pnas.orgnih.gov

Comparison with D-Serine and D-Cycloserine:

D-serine is a potent endogenous co-agonist at the glycine site. jneurosci.org In contrast, D-cycloserine is a partial agonist with higher intrinsic activity than (R)-(+)-HA-966. nih.govnih.gov This difference in efficacy leads to distinct pharmacological outcomes. For instance, in an animal model of dystonia, (R)-(+)-HA-966 showed potent antidystonic effects, whereas D-cycloserine did not, a difference attributed to their varying levels of intrinsic activity at the glycine site. nih.gov Similarly, in a model of epilepsy, low doses of (R)-(+)-HA-966 induced paroxysmal activity, an effect not observed with D-cycloserine, highlighting the potential for compounds with low intrinsic efficacy to have complex effects. nih.gov

The table below summarizes the comparative binding affinities of HA-966 and other glycine site ligands.

CompoundReceptor SiteActionIC₅₀ (µM)
(R)-(+)-HA-966 Glycine site of NMDA ReceptorAntagonist/Low-efficacy partial agonist12.5 - 17.5 pnas.orgjneurosci.orgnih.gov
(S)-(-)-HA-966 Glycine site of NMDA ReceptorWeak Antagonist339 pnas.org
D-Serine Glycine site of NMDA ReceptorFull Agonist0.35 jneurosci.org
D-Cycloserine Glycine site of NMDA ReceptorPartial AgonistN/A
Glycine Glycine site of NMDA ReceptorFull AgonistN/A

Interplay with Other Neurotransmitter Systems (e.g., GABAB)

While the primary action of the (R)-(+)-enantiomer of HA-966 is at the NMDA receptor's glycine site, research suggests a more complex pharmacological profile for the racemic mixture and its individual enantiomers, including interactions with other neurotransmitter systems.

Notably, the (S)-(-)-enantiomer of HA-966, which is responsible for the sedative effects of the racemic compound, has been described as a "γ-hydroxybutyric acid (GHB)-like agent." wikipedia.org However, studies have shown that it does not have an affinity for the GABAB receptor, which is the primary target of GHB. wikipedia.org

Interestingly, some electrophysiological studies have suggested a potential, albeit indirect, interaction with GABAergic systems. One study found that the inhibitory effects of both the (+) and (-) enantiomers of HA-966 on the firing of dopamine (B1211576) neurons in the substantia nigra were antagonized by a GABAB receptor antagonist. nih.gov This suggests that the effects of HA-966 on dopaminergic systems may be mediated through a mechanism involving GABAB receptors, although a direct binding interaction is not supported. nih.gov

Furthermore, pretreatment with either enantiomer of HA-966 has been shown to partially block the increase in dopamine turnover in the prefrontal cortex induced by PCP. jneurosci.orgjneurosci.org This modulatory effect on dopamine systems, which are themselves regulated by a complex interplay of glutamatergic and GABAergic inputs, underscores the broader neuropharmacological impact of HA-966 beyond its direct action at the glycine site.

Emerging Research Directions for Ha 966 Hydrochloride

Advanced Methodological Approaches in HA-966 Hydrochloride Research

The investigation of this compound and its interaction with the NMDA receptor has benefited from a range of research methodologies. While traditional techniques such as radioligand binding assays and electrophysiological recordings have been foundational in characterizing its activity, emerging advanced methods are poised to provide deeper insights into its molecular interactions and pharmacological profile. jneurosci.orgnih.gov

Computational Modeling and In Silico Analysis:

Advanced computational approaches, such as molecular docking and molecular dynamics simulations, represent a significant frontier in this compound research. frontiersin.orgplos.org Molecular docking studies, for instance, can predict the binding orientation and affinity of HA-966 within the glycine (B1666218) binding site of the NMDA receptor's GluN1 subunit. frontiersin.org These simulations are instrumental in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of HA-966. frontiersin.org One study highlighted that docking simulations in the NMDA-GluN1 glycine binding site were particularly successful for selective ligands like HA-966, which show minimal interaction with other ionotropic glutamate (B1630785) receptors. frontiersin.org

Molecular dynamics simulations can further elucidate the dynamic nature of the HA-966-receptor interaction over time. plos.org These simulations can model the conformational changes in the NMDA receptor upon binding of HA-966 and provide insights into the allosteric modulation it exerts on the glutamate binding site. plos.orgresearchgate.net By simulating the behavior of the receptor-ligand complex in a lipid bilayer and aqueous environment, researchers can gain a more realistic understanding of the forces driving the interaction and the subsequent functional changes in the receptor. plos.org

Advanced Analytical and Purification Techniques:

While specific advanced synthesis and purification methods for this compound are not extensively detailed in publicly available literature, the principles of modern analytical chemistry offer avenues for more precise characterization. Techniques like reversed-phase liquid chromatography (RPLC) and micellar liquid chromatography (MLC) are examples of advanced separation techniques that could be applied for the purification and analysis of this compound and its potential impurities. researchgate.net Furthermore, the National Institute of Mental Health Synthesis Program has been a source for enantiomers of HA-966, suggesting access to sophisticated synthesis and resolution techniques. jneurosci.org

Theoretical Implications for NMDA Receptor Glycine Site Pharmacology

The study of this compound has significant theoretical implications for understanding the pharmacology of the NMDA receptor glycine site. Its unique profile as a partial agonist/antagonist provides a valuable tool to probe the complexities of NMDA receptor function. tocris.comrndsystems.com

Allosteric Modulation and Receptor Kinetics:

One of the most significant findings from research on HA-966 is its ability to allosterically modulate the affinity of the glutamate binding site on the NMDA receptor. researchgate.netnih.gov Unlike pure antagonists, the binding of (+)-HA-966 to the glycine site produces a reduction in the affinity of glutamate for its recognition site. jneurosci.orgnih.gov This is evidenced by changes in the kinetics of NMDA receptor-mediated responses, which are slower in onset and faster in offset in the presence of (+)-HA-966. nih.gov Kinetic analysis has indicated that (+)-HA-966 can reduce the affinity of glutamate for its binding site by as much as five-fold. researchgate.netnih.gov This allosteric modulation is a key feature that distinguishes HA-966 from other glycine site antagonists like 7-chlorokynurenic acid, which acts more as a pure antagonist with little effect on glutamate affinity. nih.gov

Furthermore, responses antagonized by (+)-HA-966 show a reduced tendency to fade, or desensitize, compared to responses blocked by 7-chlorokynurenic acid, which show increased desensitization. nih.gov This suggests that HA-966's interaction with the glycine site has a distinct influence on the conformational state and gating properties of the NMDA receptor channel. researchgate.netnih.gov

Partial Agonism and Efficacy:

HA-966 is characterized as a low-efficacy partial agonist at the glycine site. nih.gov This means that even at high concentrations, it does not completely inhibit NMDA responses, suggesting it retains a degree of intrinsic activity. jneurosci.orgnih.gov This property is crucial for theoretical models of NMDA receptor activation, as it allows for the study of a graded response at the glycine site, rather than a simple on/off antagonism. The existence of glycine site antagonists with differing efficacies, like HA-966 and 7-chlorokynurenic acid, supports the concept that the glycine binding site can be modulated in a more nuanced manner than previously thought. nih.gov This has led to a deeper understanding of how the glycine site is involved in synaptic transmission and its potential as a therapeutic target. nih.gov

The table below summarizes key research findings on the effects of HA-966 on NMDA receptor kinetics and binding.

ParameterObservationReference
Glutamate Affinity Reduced by 5-fold in the presence of (+)-HA-966. researchgate.netnih.gov
Response Onset Slower in the presence of (+)-HA-966. nih.gov
Response Offset Faster in the presence of (+)-HA-966. nih.gov
Receptor Desensitization Less tendency to fade (desensitize) in the presence of (+)-HA-966. nih.gov
³H-glycine Binding Inhibition (IC₅₀) 12.5 µM for (+)-HA-966 and 339 µM for (-)-HA-966. nih.gov
Glycine-potentiated NMDA Response Inhibition (IC₅₀) 13 µM for (+)-HA-966 and 708 µM for (-)-HA-966. nih.gov
Efficacy Low-efficacy partial agonist. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.